molecular formula C22H47N2O3.Cl<br>C22H47ClN2O3 B12768125 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride CAS No. 123555-81-7

1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride

Cat. No.: B12768125
CAS No.: 123555-81-7
M. Wt: 423.1 g/mol
InChI Key: CRUZGORCWUEWHW-UHFFFAOYSA-N
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Description

1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its molecular formula C22H47N2O3.Cl and is often used in formulations requiring surface-active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride typically involves the reaction of 1-propanaminium with 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology experiments as a detergent.

    Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.

    Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-, chloride
  • Myristamidopropyl propylene glycol-dimonium chloride

Uniqueness

1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various formulations, making it a preferred choice in many applications.

Properties

CAS No.

123555-81-7

Molecular Formula

C22H47N2O3.Cl
C22H47ClN2O3

Molecular Weight

423.1 g/mol

IUPAC Name

2,3-dihydroxypropyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C22H46N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-22(27)23-17-15-18-24(2,3)19-21(26)20-25;/h21,25-26H,4-20H2,1-3H3;1H

InChI Key

CRUZGORCWUEWHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-]

Origin of Product

United States

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